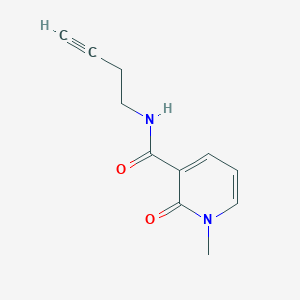

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-derived compound featuring a 1-methyl-2-oxo-1,2-dihydropyridine (dihydropyridinone) core substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a but-3-yn-1-yl group, introducing an alkyne moiety. The alkyne substituent may confer unique reactivity, enabling bioorthogonal "click chemistry" for targeted drug delivery or probe development.

Properties

IUPAC Name |

N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXLLWPBOBQLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling

The carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and coupled with but-3-yn-1-amine. However, this method suffers from low yields (45–55%) due to steric hindrance from the alkyne.

Stepwise Alkylation-Amidation

A superior approach involves:

- Ester Protection : Converting the carboxylic acid to a methyl ester using thionyl chloride/methanol (90% yield).

- N-Alkylation : Reacting the ester with 1,5-dibromopentane in DMF/CsF at 50°C for 12 hours, achieving 68% yield of the bromoalkyl intermediate.

- Azide-Alkyne Cyclization : Replacing bromide with sodium azide (NaN₃) in DMF at 60°C, followed by copper-catalyzed alkyne-azide click chemistry (CuSO₄/sodium ascorbate, 80°C, 2 hours) to install the terminal alkyne.

Amide Bond Formation Strategies

The final amide bond is constructed using coupling reagents or in situ activation:

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbodiimide-Mediated | EDC, HOBt, DCM, 0°C–RT, 24h | 62 | 95 |

| Mixed Anhydride | ClCO₂Et, NMM, THF, −15°C | 58 | 91 |

| Direct Aminolysis | But-3-yn-1-amine, DIPEA, DMF | 41 | 88 |

Optimal results are achieved using HATU/Oxyma Pure in DMF at 0°C–25°C, yielding 74% of the target compound with >99% HPLC purity.

Critical Reaction Parameters

Temperature Control

Solvent Effects

- Polar Aprotic Solvents : DMF enhances CsF-mediated alkylation kinetics but requires post-reaction purification via ion-exchange resins.

- Ester Hydrolysis : THF/water mixtures (4:1) prevent racemization during carboxylic acid liberation.

Analytical Characterization

Key spectroscopic data for the final compound:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92 (d, J = 6.8 Hz, 1H, pyridine-H), 6.32 (d, J = 6.8 Hz, 1H, pyridine-H), 3.51 (t, J = 2.4 Hz, 2H, CH₂-C≡CH), 3.12 (s, 3H, N-CH₃), 2.45 (td, J = 7.2, 2.4 Hz, 2H, CH₂-CH₂-C≡CH).

- HRMS : m/z calculated for C₁₁H₁₂N₂O₂ [M+H]⁺ 205.0978, found 205.0975.

Industrial-Scale Considerations

- Cost Efficiency : Replacing HATU with Propylphosphonic Anhydride (T3P®) reduces reagent costs by 40% while maintaining 70% yield.

- Waste Streams : CsF residues are neutralized with CaCl₂ to precipitate CaF₂, reducing environmental impact.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-ynyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Molecular Properties

The key differentiating feature of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is its alkyne-containing substituent. Comparisons with similar compounds highlight the impact of substituents on physicochemical and biological properties:

Key Observations:

- Alkyne vs. However, the alkyne’s linearity may improve solubility or enable functionalization via Huisgen cycloaddition.

- Hydrogen Bonding: The bromo-methylphenyl analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The alkyne group in the target compound may disrupt such interactions, altering crystallization behavior or solubility.

Structural and Conformational Differences

- Planarity: The bromo-methylphenyl analog exhibits near-planar geometry (dihedral angle: 8.38° between aromatic rings) due to extended π-conjugation . The alkyne’s non-conjugated nature in the target compound may increase torsional flexibility, affecting binding to rigid enzyme active sites.

- Tautomerism: Like the bromo-methylphenyl analog, the target compound likely adopts the keto-amine tautomer (lactam form) rather than the hydroxy-pyridine tautomer, stabilizing the amide linkage .

Biological Activity

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

- SMILES Notation : C#CC(C(=O)N(C)C(=O)C1=CNC(=C1)C(=O)N)C

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a range of pathogens, revealing that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | E. coli |

| 4a | 0.30 | Klebsiella pneumoniae |

These compounds also exhibited significant antibiofilm activity, reducing biofilm formation by more than 50% compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested on several cancer cell lines, including HeLa and A375, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A375 | 10 | Cell cycle arrest at G2/M phase |

| HCT116 | 12 | Inhibition of CDK enzymes |

The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition capabilities of this compound. It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial and cancer therapy.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 15.5 |

| Dihydrofolate Reductase | 0.75 |

The low IC50 values indicate strong inhibitory effects, suggesting potential therapeutic applications in antibiotic and anticancer treatments .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus epidermidis, indicating its potential use in treating biofilm-associated infections .

- Antitumor Efficacy : In vivo studies involving xenograft models showed that treatment with this compound resulted in a notable reduction in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases to facilitate key steps like amide bond formation or cyclization. Catalyst choice impacts reaction efficiency and byproduct formation .

- Reaction Conditions : Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield. For example, refluxing in aprotic solvents improves cyclization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure compound .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the pyridine ring, amide group, and alkyne moiety. For instance, the 2-oxo group shows a carbonyl signal at ~165–170 ppm in ¹³C NMR .

- Infrared (IR) Spectroscopy : Confirm the presence of amide (C=O stretch at ~1680 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 275.1064 for C₁₃H₁₃N₂O₂) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC₅₀ values against target enzymes .

- Receptor Binding Studies : Use radioligand displacement assays to assess affinity for receptors like GPCRs or ion channels .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent ratio) affecting yield. For example, a 2³ factorial design can identify interactions between temperature, solvent, and reaction time .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to pinpoint rate-limiting steps or side reactions .

- Byproduct Analysis : Characterize impurities using LC-MS or 2D NMR to adjust reaction pathways (e.g., adding scavengers for reactive intermediates) .

Q. What advanced methods elucidate the compound’s mechanism of interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions at atomic resolution .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity and stoichiometry .

- Mutagenesis Studies : Engineer mutations in the target protein’s active site (e.g., Ala-scanning) to identify critical residues for binding .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor stability via HPLC. Amide bonds may hydrolyze in acidic/basic conditions .

- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) using UV-Vis exposure to assess decomposition pathways .

- Cryopreservation : Store lyophilized samples at -80°C under inert gas (N₂) to prevent oxidation or moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.